Lactariamide B

Description

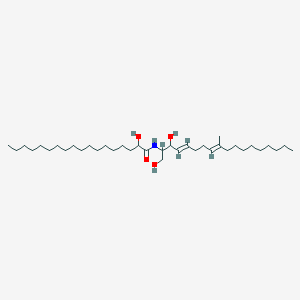

Lactariamide B is a naturally occurring bioactive compound first isolated and characterized by Yue et al. in 2001 . It belongs to a class of secondary metabolites derived from fungal or plant sources, specifically identified in the genus Lactarius, a group of mushrooms known for producing structurally diverse amides and fatty acid derivatives. Initial studies highlighted its presence in ethanolic extracts of fungal material, with preliminary analyses suggesting antimicrobial and cytotoxic properties . Its structural elucidation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) revealed a molecular framework distinct from simpler fatty acid amides, positioning it as a compound of interest for comparative studies with analogous natural products.

Properties

Molecular Formula |

C37H71NO4 |

|---|---|

Molecular Weight |

594 g/mol |

IUPAC Name |

N-[(4E,8E)-1,3-dihydroxy-9-methyloctadeca-4,8-dien-2-yl]-2-hydroxyoctadecanamide |

InChI |

InChI=1S/C37H71NO4/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-36(41)37(42)38-34(32-39)35(40)30-27-23-25-29-33(3)28-24-21-19-11-9-7-5-2/h27,29-30,34-36,39-41H,4-26,28,31-32H2,1-3H3,(H,38,42)/b30-27+,33-29+ |

InChI Key |

SFUUTBQJLKKRBN-AQENTWCGSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(/C=C/CC/C=C(\C)/CCCCCCCCC)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCC=C(C)CCCCCCCCC)O)O |

Synonyms |

(4E,8E)-N-2'-hydroxyoctadecanoyl-2-amino-9-methyl-4,8-octadecadine-1,3-diol lactariamide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Lactariamide B shares functional and structural similarities with several classes of natural compounds, including fatty acyl amides, hydroxyacyl derivatives, and cerebrosides. Below is a systematic comparison based on structural features, sources, and reported bioactivities.

Hexadecanoyl Derivatives

Hexadecanoyl (C16:0) derivatives, such as those reported by Yaoita et al. (2002), are saturated fatty acid amides commonly found in marine and terrestrial organisms . Unlike this compound, which possesses a more complex acyl chain configuration, hexadecanoyl compounds typically exhibit simpler linear structures. These derivatives are noted for their role in membrane lipid metabolism and moderate anti-inflammatory activity.

2-Hydroxyacyl Derivatives

2-Hydroxyacyl compounds, also studied by Yaoita et al. (2002), incorporate a hydroxyl group at the second carbon of the acyl chain . This modification increases polarity compared to this compound, influencing solubility and receptor-binding affinities. For example, 2-hydroxypalmitoyl amides demonstrate stronger antifungal activity but lower thermal stability than this compound, suggesting that hydroxylation impacts both bioactivity and physicochemical resilience.

Octadecadienoyl Derivatives

Octadecadienoyl (C18:2) derivatives, characterized by two double bonds in the acyl chain, are structurally closer to this compound, which may also feature unsaturated bonds . These compounds, often isolated from plant lipids, exhibit antioxidant properties due to their ability to scavenge free radicals.

Cladiella/Sinularia Cerebrosides

Cerebrosides from Cladiella and Sinularia species, described by Gao et al. (2001), are glycosphingolipids with a monosaccharide headgroup (e.g., glucose or galactose) attached to a ceramide backbone . Unlike this compound’s amide structure, cerebrosides rely on glycosidic linkages for functionality. These compounds are renowned for their roles in cell signaling and marine organism defense mechanisms, showing antitumor and immunomodulatory activities. This compound’s lack of a sugar moiety may limit its solubility but enhance its permeability across hydrophobic barriers.

Structural and Functional Analysis

The table below summarizes key differences between this compound and related compounds:

Q & A

Basic: What spectroscopic techniques are standard for characterizing Lactariamide B’s molecular structure?

Answer: this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to resolve its carbon-hydrogen framework, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups like amides. For stereochemical determination, X-ray crystallography or circular dichroism (CD) may be employed. Ensure purity validation via HPLC prior to analysis .

Advanced: How can researchers design experiments to evaluate this compound’s stability under physiological conditions?

Answer: Use in vitro simulations with phosphate-buffered saline (PBS) at pH 7.4 and 37°C, monitoring degradation via HPLC or LC-MS at timed intervals. Include controls for temperature, light exposure, and enzymatic activity (e.g., liver microsomes). Statistical models (e.g., Arrhenius equation for shelf-life prediction) can extrapolate long-term stability. Replicate experiments to assess inter-lab variability .

Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Answer: Common assays include:

- Cytotoxicity : MTT or resazurin assays on cancer/normal cell lines.

- Enzyme inhibition : Fluorescence-based assays for targets like proteases or kinases.

- Antimicrobial activity : Broth microdilution for MIC determination.

Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across studies?

Answer: Conduct a meta-analysis to identify variables such as cell line heterogeneity, solvent effects (DMSO vs. aqueous solutions), or assay protocols (endpoint vs. real-time). Reproduce conflicting studies under standardized conditions, controlling for batch-to-batch compound variability. Use statistical tests (e.g., ANOVA with post-hoc analysis) to quantify significance of discrepancies .

Basic: What protocols are recommended for isolating this compound from natural sources?

Answer: Optimize extraction using polar solvents (methanol/water), followed by liquid-liquid partitioning (ethyl acetate). Purify via column chromatography (silica gel or Sephadex LH-20) and finalize with preparative HPLC. Monitor fractions using TLC and NMR-guided fractionation. Yield can vary based on source material freshness and storage conditions .

Advanced: What computational approaches are effective for studying this compound’s mechanism of action?

Answer: Combine molecular docking (AutoDock Vina) to predict target binding, molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes, and quantitative structure-activity relationship (QSAR) modeling to correlate structural features with bioactivity. Validate predictions with in vitro mutagenesis or competitive binding assays .

Basic: How is purity assessed for synthetic or isolated this compound?

Answer: Purity is confirmed via:

- HPLC : ≥95% peak area at λmax.

- TLC : Single spot under UV/iodine staining.

- Elemental analysis : Match experimental vs. theoretical C/H/N ratios.

Report retention times, mobile phases, and detection methods to ensure reproducibility .

Advanced: What strategies are used to study synergistic effects between this compound and other bioactive compounds?

Answer: Employ combination index (CI) analysis using the Chou-Talalay method, testing fixed-ratio mixtures in dose-response assays. Isobolographic analysis can differentiate additive vs. synergistic effects. Use transcriptomics or metabolomics to identify pathway-level interactions. Include statistical power analysis to determine sample size adequacy .

Basic: What challenges arise in structural elucidation of this compound’s stereoisomers?

Answer: Differentiation of stereoisomers requires advanced NMR techniques (NOESY for spatial proximity) or chiral chromatography. X-ray crystallography is definitive but requires high-quality crystals. CD spectroscopy can infer absolute configuration by comparing experimental spectra with databases .

Advanced: How can structure-activity relationship (SAR) studies guide this compound derivatization?

Answer: Synthesize analogs via targeted modifications (e.g., acyl chain substitution, amide methylation) and test bioactivity. Use clustering algorithms to group analogs by activity profiles. Pair with molecular modeling to identify critical pharmacophores. Optimize synthetic routes using green chemistry principles (e.g., enzymatic catalysis) to reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.